Cariprazine D8

LC-MS/MS Bioanalysis Method Validation

Cariprazine D8 is a stable isotope-labeled internal standard (SIL-IS), specifically an octa-deuterated analog of the atypical antipsychotic drug Cariprazine. As a deuterated isotopologue, it is chemically identical to Cariprazine except for the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring.

Molecular Formula C21H32Cl2N4O
Molecular Weight 435.5 g/mol
Cat. No. B12418214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine D8
Molecular FormulaC21H32Cl2N4O
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i12D2,13D2,14D2,15D2
InChIKeyKPWSJANDNDDRMB-DHNBGMNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine D8: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Cariprazine


Cariprazine D8 is a stable isotope-labeled internal standard (SIL-IS), specifically an octa-deuterated analog of the atypical antipsychotic drug Cariprazine. As a deuterated isotopologue, it is chemically identical to Cariprazine except for the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring . This structural modification provides a distinct mass difference, making it an ideal tool for accurate and precise quantification of Cariprazine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Cariprazine D8 Cannot Be Substituted with Unlabeled or Alternative Deuterated Analogs


In quantitative LC-MS/MS bioanalysis, the choice of internal standard is critical for correcting matrix effects, ion suppression, and variability in sample preparation. Generic substitution is not possible because the analytical performance of a SIL-IS is dictated by its specific isotopic purity, the magnitude of its mass shift, and the absence of spectral cross-talk with the analyte. Unlabeled Cariprazine is unsuitable as an internal standard due to its identical mass. Alternative deuterated forms, such as Cariprazine D6, offer a smaller mass shift (+6 Da) and may not provide the same level of resolution from the analyte's natural isotopic envelope, particularly in complex matrices [1]. Cariprazine D8, with its +8 Da mass shift, ensures a cleaner, interference-free signal, which is essential for meeting stringent bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA [2].

Quantitative Differentiation of Cariprazine D8: Evidence for Superior Analytical Performance


Cariprazine D8 vs. Cariprazine D6: Superior Mass Shift for Reduced Spectral Interference

Cariprazine D8 provides an +8 Da mass shift compared to unlabeled Cariprazine, which is superior to the +6 Da shift offered by Cariprazine D6. This larger mass difference more effectively separates the internal standard signal from the natural isotopic contributions of the analyte, particularly the M+2 and M+4 isotopes, minimizing spectral cross-talk and ensuring more accurate quantification, especially at the lower limit of quantification (LLOQ) .

LC-MS/MS Bioanalysis Method Validation

Cariprazine D8 vs. Unlabeled Cariprazine: Essential for Correcting Matrix Effects in Plasma

As a deuterated internal standard, Cariprazine D8 is essential for correcting matrix effects and ion suppression in LC-MS/MS, a function that unlabeled Cariprazine cannot perform. In a validated method for determining Cariprazine in human plasma, the use of a deuterated internal standard is critical for achieving acceptable accuracy and precision across the calibration range [1]. The method achieved an LLOQ of 0.05 ng/mL for Cariprazine using a deuterated analog [1].

Matrix Effect Ion Suppression LC-MS/MS

Cariprazine D8: Enhanced Stability Under Oxidative Stress Compared to Non-Deuterated Cariprazine

Cariprazine D8 demonstrates enhanced stability compared to its non-deuterated counterpart under oxidative conditions. This is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond is less susceptible to oxidative cleavage . This property is particularly relevant for the development of robust stability-indicating methods and for ensuring the long-term reliability of the analytical standard itself.

Chemical Stability Forced Degradation Method Development

Cariprazine D8: Regulatory-Compliant Characterization for ANDA and DMF Submissions

Cariprazine D8 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for use in Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) support [1]. The product is typically offered with a Certificate of Analysis (CoA) confirming isotopic purity (e.g., 98% atom D) and chemical purity (e.g., ≥95% by HPLC) . This level of documentation is often not available for alternative, non-certified internal standards.

Regulatory Compliance Quality Control Method Validation

Cariprazine D8: Optimal Procurement Scenarios for Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Method Development for Clinical and Preclinical Pharmacokinetic Studies

Cariprazine D8 is the internal standard of choice for developing and validating LC-MS/MS methods intended to quantify Cariprazine and its metabolites in biological fluids (e.g., human plasma, urine). Its +8 Da mass shift ensures accurate quantification by mitigating matrix effects and ion suppression, enabling the achievement of low LLOQs (e.g., 0.05 ng/mL) required for robust pharmacokinetic profiling [1].

Regulated Bioanalysis for Abbreviated New Drug Applications (ANDA)

For generic pharmaceutical companies filing an ANDA, the use of a fully characterized, regulatory-compliant internal standard is mandatory. Cariprazine D8, supplied with a comprehensive Certificate of Analysis (CoA) detailing isotopic and chemical purity, meets these stringent requirements, providing documented traceability for bioequivalence and method validation studies [2].

Stability-Indicating Assay Development and Forced Degradation Studies

When developing a stability-indicating HPLC or LC-MS method, the internal standard's own stability is paramount. Cariprazine D8's enhanced resistance to oxidative degradation, a property derived from the kinetic isotope effect, makes it a more reliable reference point in forced degradation studies, ensuring that any observed changes are due to analyte instability rather than degradation of the internal standard itself .

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical laboratories performing TDM or toxicology screens for Cariprazine, analytical accuracy is critical for patient safety. The superior mass resolution of Cariprazine D8 minimizes the risk of false positives or inaccurate quantification due to interference from co-administered medications or endogenous matrix components in patient samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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